ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of ethyl acetylpyruvate with hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: Similar in structure but lacks the carbamoyl group.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar but with an ethyl group instead of a carbamoyl group.
Uniqueness
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both carbamoyl and ester functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(13)6-4-5(7(9)12)10-11(6)2/h4H,3H2,1-2H3,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXLBDQLQLDAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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